- Asymmetric Epoxidation of Alkenes Catalyzed by a Porphyrin-Inspired Manganese Complex, Organic Letters, 2013, 15(16), 4138-4141
Cas no 94535-50-9 (LEVCROMAKALIM)
LEVCROMAKALIM structure
Product Name:LEVCROMAKALIM
Numero CAS:94535-50-9
MF:C16H18N2O3
MW:286.325724124908
CID:827212
PubChem ID:93504
Update Time:2024-10-25
LEVCROMAKALIM Proprietà chimiche e fisiche
Nomi e identificatori
-
- LEVCROMAKALIM
- Levcromakalim,(3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile
- lemakalim
- levcromakelim
- (3S,4R)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile (ACI)
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S-trans)- (ZCI)
- (-)-Cromakalim
- (3S,4R)-(-)-Cromakalim
- BRL 38227
- Levkromakalim
- (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- LEVCROMAKALIM [USAN]
- LEVCROMAKALIM (+/-)-FORM
- AKOS000281031
- NCGC00025132-01
- 94470-67-4
- (-)-Cromakalim;BRL 38227
- Cromakalimum [Latin]
- SR-01000597579-1
- NCGC00025132-02
- SR-01000597579-2
- Levcromakalim (USAN/INN)
- MLS001333994
- 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-benzo[b]pyran-3-ol
- (3s,4r)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chroman-6-carbonitrile
- (3S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
- CHEBI:6436
- Levcromakalim [USAN:INN:BAN]
- Cromakalime [French]
- 1-((3S,4R)-6-Ethynyl-3-hydroxy-2,2-dimethyl-chroman-4-yl)-pyrrolidin-2-one
- NS00125528
- LEVCROMAKALIM [INN]
- Tox21_110948
- Cromakalim, (3S-trans)-Isomer
- CS-6950
- (+/-)-cromakalim
- Cromakalim, trans-Isomer
- CHEMBL100
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
- Levanex
- HMS2233P19
- HMS3414K15
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S,trans)-
- HY-14255
- trans-6-Cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxopyrrolidinyl)-2H-1-benzopyran-3-ol
- BRD-K24526313-001-08-6
- M&B-44809
- 2H-1-BENZOPYRAN-6-CARBONITRILE, 3,4-DIHYDRO-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-, (3S,4R)-
- CROMAKALIM [MART.]
- Cromakalim
- NCGC00025132-04
- BRN 3622889
- SMR000058880
- RW7PN4BLDJ
- (+-)-trans-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile
- CAS-94535-50-9
- BRL 34915
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile(BRL 38227)
- MLS001077309
- Tox21_113581
- brl34915
- MS-24087
- G12682
- BRL-34915
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile (Lemakalim)
- NCGC00025132-03
- (+/-)-TRANS-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-6-CHROMANCARBONITRILE
- D02385
- Cromakalime
- MLS000069770
- BRD-K24526313-001-18-5
- BRD-K24526313-001-17-7
- HMS3678K15
- LEVCROMAKALIM [MI]
- 0G4X367WA3
- SCHEMBL122344
- Cromakalimum
- BDBM50010132
- LEVCROMAKALIM [JAN]
- DTXCID3025677
- UNII-0G4X367WA3
- DTXSID5045677
- UNII-RW7PN4BLDJ
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, trans-(+-)-
- SR-01000597579
- BRL-38227
- 94535-50-9
- Opera_ID_416
- LEVCROMAKALIM (+/-)-FORM [MI]
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- BRL-38266
- 3S,4R-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- Cromakalim [INN:BAN]
- (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chromane-6-carbonitrile
- CROMAKALIM [INN]
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
- Tox21_110948_1
- TVZCRIROJQEVOT-CABCVRRESA-N
- HMS3267D06
- LEVCROMAKALIM [WHO-DD]
-
- Inchi: 1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
- Chiave InChI: TVZCRIROJQEVOT-CABCVRRESA-N
- Sorrisi: O[C@@H]1C(C)(C)OC2C=CC(=CC=2[C@H]1N1CCCC1=O)C#N
Proprietà calcolate
- Massa esatta: 286.13200
- Massa monoisotopica: 286.132
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 1
- Complessità: 481
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.6A^2
- XLogP3: 0.8
Proprietà sperimentali
- Densità: 1.31
- Punto di fusione: 242-244°
- Punto di ebollizione: 482.3°Cat760mmHg
- Punto di infiammabilità: 245.5°C
- Solubilità: DMSO: ≤10 mM, soluble
- PSA: 73.56000
- LogP: 1.69158
- Rotazione specifica: D26 -52.2° (c = 1 in chloroform)
LEVCROMAKALIM Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: 22-24/25
- RTECS:DJ2177500
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
LEVCROMAKALIM Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
LEVCROMAKALIM Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | L331300-10mg |
Levcromakalim |
94535-50-9 | 10mg |
$236.00 | 2023-05-18 | ||
| TRC | L331300-100mg |
Levcromakalim |
94535-50-9 | 100mg |
$1832.00 | 2023-05-18 | ||
| MedChemExpress | HY-14255-10mM*1mLinDMSO |
Levcromakalim |
94535-50-9 | 99.79% | 10mM*1mLinDMSO |
¥1260 | 2022-02-25 | |
| MedChemExpress | HY-14255-2mg |
Levcromakalim |
94535-50-9 | 99.83% | 2mg |
¥800 | 2025-04-15 | |
| MedChemExpress | HY-14255-5mg |
Levcromakalim |
94535-50-9 | 99.83% | 5mg |
¥1200 | 2025-04-15 | |
| MedChemExpress | HY-14255-10mg |
Levcromakalim |
94535-50-9 | 99.83% | 10mg |
¥1650 | 2025-04-15 | |
| MedChemExpress | HY-14255-50mg |
Levcromakalim |
94535-50-9 | 99.84% | 50mg |
¥6800 | 2024-04-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L876225-2mg |
Levcromakalim |
94535-50-9 | ≥99% | 2mg |
¥820.80 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L876225-5mg |
Levcromakalim |
94535-50-9 | ≥99% | 5mg |
¥1,231.20 | 2022-01-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L47780-50mg |
LEVCROMAKALIM |
94535-50-9 | 50mg |
¥11052.0 | 2021-09-09 |
LEVCROMAKALIM Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 4 h, 25 °C
1.2 Solvents: Water ; 25 °C
1.2 Solvents: Water ; 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 6 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Asymmetric epoxidation of cis-alkenes mediated by iminium salts: highly enantioselective synthesis of levcromakalim, Organic Letters, 2005, 7(3), 375-377
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydride
Riferimento
- Compositions and methods for extended release cromakalim therapy, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Stereoselective epoxidation using chiral salen-type catalysts, United States, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Method for the preparation of (3S,4R)-isomers of 4-(cyclic-amido)-2H-1-benzopyrans and 4-amino-3-hydroxy-2H-1-benzopyrans, European Patent Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Mechanism of action and systemic and regional hemodynamics of the potassium channel activator BRL34915 and its enantiomers, Circulation Research, 1988, 62(4), 679-86
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 6 h, -78 °C
1.2 Reagents: Water ; -78 °C
1.2 Reagents: Water ; -78 °C
Riferimento
- Total synthesis of chromanol 293B and cromakalim via stereoselective amination of chiral benzylic ethers, Tetrahedron Letters, 2020, 61(5),
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; overnight, rt
Riferimento
- Preparation of controlled-delivery cromakalim prodrugs, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 30 min, rt
1.2 Solvents: Dimethyl sulfoxide ; 6 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Dimethyl sulfoxide ; 6 h, rt
1.3 Reagents: Water ; rt
Riferimento
- Immobilized dimeric chiral Mn(III) salen complex on short channel ordered mesoporous silica as an effective catalyst for the epoxidation of non-functionalized alkenes, Tetrahedron, 2012, 68(31), 6314-6322
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Riferimento
- Preparation of optically active benzopyran compounds as antihypertensives and smooth muscle relaxants, Japan, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Synthesis of homochiral potassium channel openers: role of the benzopyranyl 3-hydroxyl group in cromakalim and pyridine N-oxides in determining the biological activities of enantiomers, Bioorganic & Medicinal Chemistry Letters, 1992, 2(3), 229-34
Metodo di produzione 12
Condizioni di reazione
Riferimento
- 2,2-Dialkylnaphthalen-1-ones as new potassium channel activators, Journal of Medicinal Chemistry, 1993, 36(15), 2121-33
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans, Journal of Medicinal Chemistry, 1986, 29(11), 2194-201
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Benzopyran derivatives, European Patent Organization, , ,
LEVCROMAKALIM Raw materials
- 2,2-Dimethyl-3,4-epoxy-6-cyanochroman
- (3S,4R)-3,4-Dihydro-3-methoxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile
LEVCROMAKALIM Preparation Products
LEVCROMAKALIM Letteratura correlata
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
94535-50-9 (LEVCROMAKALIM) Prodotti correlati
- 94470-67-4((+/-)-Cromakalim)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti